Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
CAS No.: 6102-15-4
Cat. No.: VC3766509
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6102-15-4 |
|---|---|
| Molecular Formula | C11H16O3 |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
| Standard InChI | InChI=1S/C11H16O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5,8,10H,4,6H2,1-3H3 |
| Standard InChI Key | FMQHLVMBLLFWPK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1C(CC(=O)C=C1C)C |
| Canonical SMILES | CCOC(=O)C1C(CC(=O)C=C1C)C |
Introduction
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a complex organic compound known for its unique cyclohexene structure, featuring two methyl groups and a carbonyl functional group. This compound is also referred to as Hagemann’s ester and is widely recognized for its potential applications in organic synthesis and pharmacological research. It has a molecular formula of C11H16O3 and a molecular weight of 196.24 g/mol .
Synthesis and Applications
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is synthesized through a series of organic reactions, showcasing its versatility as a precursor in various chemical syntheses. It is primarily used in research settings due to its potential in influencing biochemical pathways related to natural product synthesis, such as sterols and terpenoids.
Synthesis Steps
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Initial Preparation: The synthesis typically begins with the formation of a cyclohexene ring.
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Functional Group Addition: Introduction of methyl groups and a carbonyl group to the cyclohexene ring.
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Esterification: Conversion of the carboxylic acid group to an ethyl ester.
Related Compounds
Several compounds share structural similarities with ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | C12H18O3 | Additional ethyl group on the cyclohexene ring |
| Ethyl acetoacetate | C6H10O3 | Simpler diketone structure used in organic synthesis |
| Ethyl 3-methyl-cyclopentane carboxylate | C8H14O2 | Features a cyclopentane ring instead of cyclohexene |
Research and Development
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is primarily used in research settings to explore its potential applications in drug development and material science. Its unique structure may confer distinct reactivity patterns and biological activities compared to similar compounds .
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